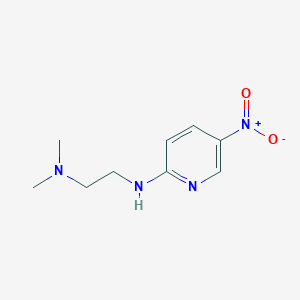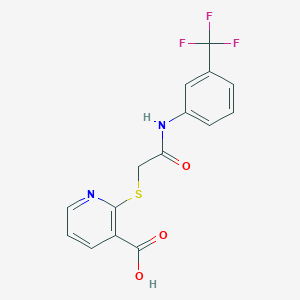![molecular formula C22H24N6S B495355 1-BENZYL-2-{[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE](/img/structure/B495355.png)
1-BENZYL-2-{[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-BENZYL-2-{[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole core, a benzyl group, a cyclohexyl group, and a tetrazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
准备方法
The synthesis of 1-BENZYL-2-{[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Benzyl Group: The benzimidazole core can be alkylated using benzyl halides in the presence of a base such as potassium carbonate.
Cyclohexyl Group Addition:
Tetrazole Ring Formation: The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Sulfur Linkage: The final step involves the formation of the sulfanylmethyl linkage, which can be achieved by reacting the intermediate with a suitable thiol reagent.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.
化学反应分析
1-BENZYL-2-{[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the tetrazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of specific bonds, resulting in the formation of smaller fragments or derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases, including infections and cancer.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
作用机制
The mechanism of action of 1-BENZYL-2-{[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of specific biochemical pathways. The presence of the tetrazole ring and other functional groups may contribute to its binding affinity and specificity towards these targets.
相似化合物的比较
1-BENZYL-2-{[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:
Benzimidazole Derivatives: Compounds with a benzimidazole core, which may exhibit similar biological activities and chemical reactivity.
Tetrazole Derivatives: Compounds containing a tetrazole ring, known for their potential as bioisosteres of carboxylic acids in drug design.
Sulfur-Containing Compounds: Compounds with sulfur linkages, which may have unique chemical and biological properties.
The uniqueness of this compound lies in its combination of these functional groups, which may result in distinct chemical reactivity and biological activities compared to other similar compounds.
属性
分子式 |
C22H24N6S |
|---|---|
分子量 |
404.5g/mol |
IUPAC 名称 |
1-benzyl-2-[(1-cyclohexyltetrazol-5-yl)sulfanylmethyl]benzimidazole |
InChI |
InChI=1S/C22H24N6S/c1-3-9-17(10-4-1)15-27-20-14-8-7-13-19(20)23-21(27)16-29-22-24-25-26-28(22)18-11-5-2-6-12-18/h1,3-4,7-10,13-14,18H,2,5-6,11-12,15-16H2 |
InChI 键 |
QPKSRSJQNLJHDG-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2C(=NN=N2)SCC3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
规范 SMILES |
C1CCC(CC1)N2C(=NN=N2)SCC3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-fluorophenyl 2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]nicotinate](/img/structure/B495276.png)
![N-[4-(methylsulfanyl)phenyl]-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]nicotinamide](/img/structure/B495279.png)
![methyl 2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]nicotinate](/img/structure/B495280.png)
![Methyl 2-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}nicotinate](/img/structure/B495283.png)
![Methyl 2-{[2-(3-chloroanilino)-2-oxoethyl]sulfanyl}nicotinate](/img/structure/B495284.png)
![Methyl 2-{[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl}nicotinate](/img/structure/B495285.png)
![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)nicotinic acid](/img/structure/B495287.png)

![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]nicotinic acid](/img/structure/B495292.png)
![Methyl 4-[(7-chloro-4-quinolinyl)oxy]benzoate](/img/structure/B495293.png)
![4-[2-(7-Chloro-4-quinolinyl)hydrazino]benzoic acid](/img/structure/B495294.png)
![Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B495295.png)
![6-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]nicotinic acid](/img/structure/B495297.png)
